

Antitumor Agent-61: An In-depth Technical Overview

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Compound of Interest

Compound Name: Antitumor agent-61

Cat. No.: B12403014

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An Examination of a Novel Irinotecan Derivative with Potent Anti-Cancer Activity

Antitumor agent-61, also identified as Compound 9b, has emerged as a significant subject of investigation in the field of oncology. This synthetic derivative of irinotecan demonstrates considerable cytotoxic activity across a range of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available data on **Antitumor agent-61**, including its discovery, biological effects, and mechanism of action, with a focus on presenting quantitative data and outlining the experimental basis for the reported findings.

Discovery and Chemical Properties

Antitumor agent-61 is a derivative of the well-established chemotherapeutic drug, Irinotecan. It is identified by the Chemical Abstracts Service (CAS) number 2408917-12-2 and possesses the molecular formula C₅₄H₆₃FN₅O₁₀P. While the precise chemical structure is not publicly disclosed in primary scientific literature, its classification as an irinotecan derivative suggests modifications to the parent molecule to enhance its therapeutic properties.

In Vitro Anticancer Activity

The antitumor efficacy of **Antitumor agent-61** has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data indicates potent activity, particularly against ovarian and bone cancer cell lines.

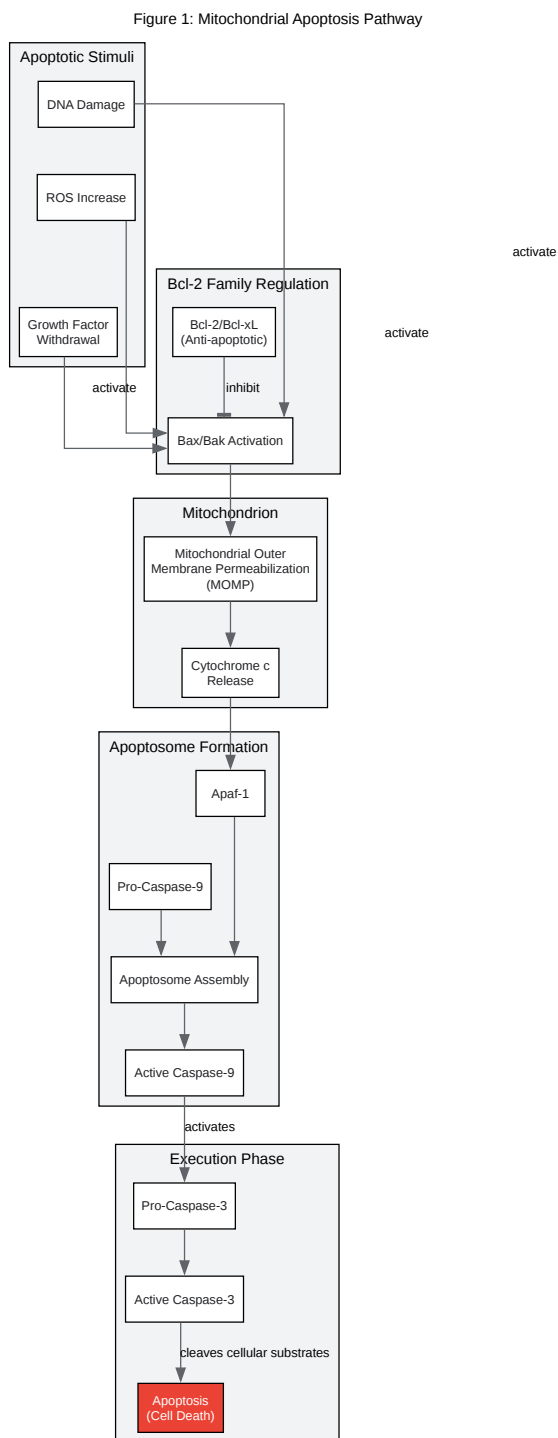
Cell Line	Cancer Type	IC50 (µM)
SK-OV-3	Ovarian Cancer	0.92
SK-OV-3/CDDP	Ovarian Cancer (Cisplatin-Resistant)	1.39
U2OS	Osteosarcoma (Bone Cancer)	1.75
MCF-7	Breast Cancer	2.20
A549	Lung Cancer	3.05
MG-63	Osteosarcoma (Bone Cancer)	3.23

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Current evidence indicates that **Antitumor agent-61** exerts its anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. Specifically, in the human ovarian cancer cell line SK-OV-3, the compound triggers apoptosis through the mitochondrial pathway.

This intrinsic pathway of apoptosis is a complex signaling cascade that culminates in the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. The process is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

Below is a generalized diagram illustrating the key stages of the mitochondrial apoptosis pathway, which is understood to be the primary mechanism of action for **Antitumor agent-61**.



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Caption: A diagram of the mitochondrial apoptosis pathway.

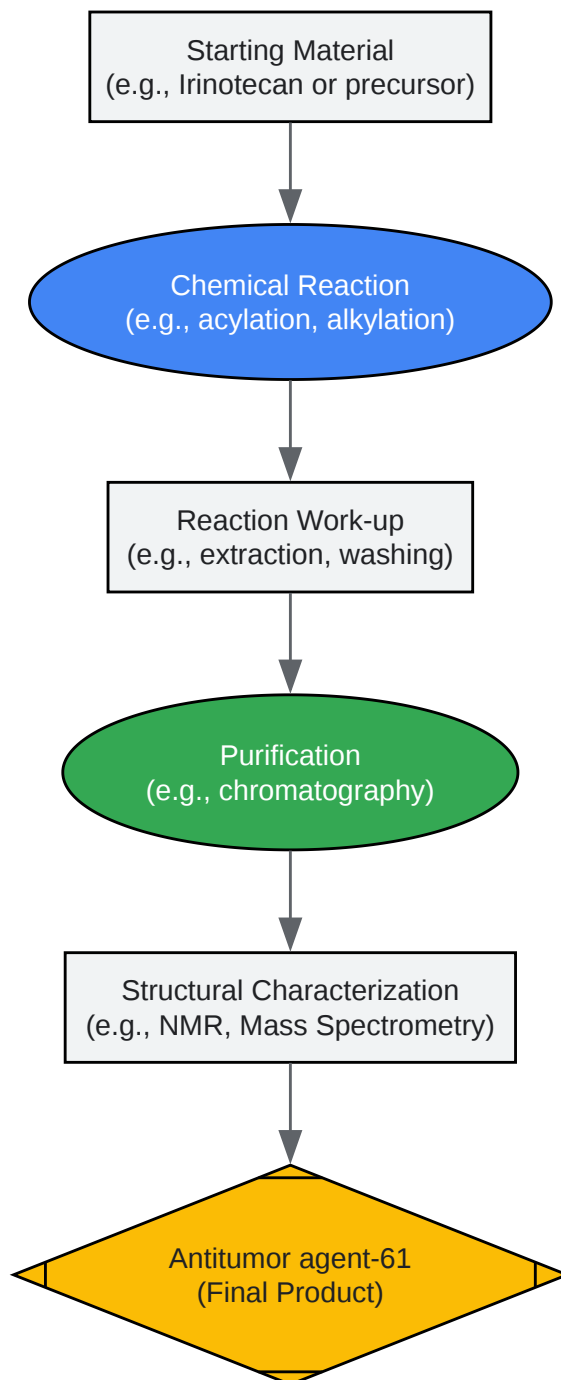
Experimental Protocols

Detailed experimental protocols for the synthesis of **Antitumor agent-61** and the specific methodologies used to determine its IC50 values and elucidate its apoptotic mechanism are not available in the public domain. The information presented is based on data provided by commercial suppliers.

Synthesis

The synthesis of **Antitumor agent-61**, as a derivative of irinotecan, would logically start from irinotecan or one of its precursors. The synthetic route would involve chemical modifications to the parent structure. A generalized workflow for the synthesis of a novel derivative from a parent compound is depicted below.

Figure 2: General Synthetic Workflow



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Caption: A generalized workflow for chemical synthesis.

Future Directions

The potent in vitro activity of **Antitumor agent-61**, particularly against cisplatin-resistant ovarian cancer cells, warrants further investigation. Future research should focus on the full structural elucidation of the compound, the development and publication of its detailed synthetic route, and in-depth studies into its mechanism of action across a broader range of cancer types. Furthermore, preclinical in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in animal models, which will be critical in determining its potential as a clinical candidate for cancer therapy.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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